2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c12-10(15)8-13-5-6-17-9(7-13)11(16)14-3-1-2-4-14/h9H,1-8H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDIOHOIDZOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Alkylation of Morpholine with Chloroacetamide
A foundational approach involves the alkylation of morpholine’s nitrogen atom with chloroacetamide, as exemplified in the synthesis of related morpholine-acetamide derivatives.
Procedure :
-
Reaction Setup : Morpholine (0.05 mol) is dissolved in anhydrous dichloromethane (30 mL) under nitrogen.
-
Base Addition : Triethylamine (0.06 mol) is added to scavenge HCl.
-
Chloroacetamide Incorporation : Chloroacetamide (0.05 mol) is introduced dropwise at 0–5°C to minimize side reactions.
-
Stirring and Workup : The mixture is stirred for 6–24 hours at room temperature, followed by ice quenching and solvent evaporation.
Alternative Pathway: Hydrolysis of Cyanoethyl Intermediates
A two-step method involving cyanoethylation and hydrolysis is also viable:
-
Cyanoethylation : Morpholine reacts with acrylonitrile to form 4-(2-cyanoethyl)morpholine.
-
Hydrolysis : The nitrile group is hydrolyzed to an acetamide using concentrated HCl or H2SO4.
Optimization :
Introduction of the Pyrrolidine-1-Carbonyl Group at Position 2
Acylation of Morpholine at Position 2
Position-selective acylation of the morpholine ring is critical. Dess–Martin periodinane (DMP) or Friedel-Crafts acylation can introduce a ketone group at position 2, which is subsequently amidated with pyrrolidine.
Stepwise Protocol :
-
Oxidation : Morpholine-4-yl acetamide is treated with DMP in dichloromethane to yield 2-oxo-morpholine-4-yl acetamide.
-
Reductive Amination : The ketone reacts with pyrrolidine in the presence of sodium triacetoxyborohydride (STAB) to form the secondary amine.
-
Acylation : The amine is acylated with chloroacetyl chloride, followed by displacement with pyrrolidine.
Challenges :
Direct Coupling via Carboxylic Acid Intermediates
An alternative route involves synthesizing a morpholine-2-carboxylic acid derivative, which is then coupled with pyrrolidine:
-
Synthesis of Morpholine-2-Carboxylic Acid :
-
Amide Coupling :
Yield : 60–75% for analogous couplings.
Integrated Synthetic Routes
Sequential Alkylation-Acylation Strategy
Combining the above steps, a four-step synthesis is proposed:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Morpholine alkylation | Chloroacetamide, Et3N, DCM | 85 |
| 2 | Oxidation to ketone | Dess–Martin periodinane | 46 |
| 3 | Reductive amination | Pyrrolidine, STAB, MeOH | 63 |
| 4 | Acylation | Chloroacetyl chloride, K2CO3 | 78 |
Total Yield : ~20% (cumulative).
One-Pot Cyclization Approach
Inspired by patented methods for pyrrolidinone-acetamide synthesis, a cyclization strategy could be adapted:
-
Reactants : 4-Aminobutyric acid derivative + chloroacetamide.
-
Conditions : Potassium phosphate buffer, DMF, 60°C.
-
Cyclization : Intramolecular amide formation under reflux.
Advantages :
Analytical and Optimization Data
Spectroscopic Characterization
Analyse Chemischer Reaktionen
Acylation Reactions
The compound participates in nucleophilic acyl substitution at its carbonyl groups. Key reactions include:
Alkylation Pathways
The morpholine nitrogen demonstrates reactivity in alkylation processes:
Kinetic studies show 2nd-order dependence on alkyl halide concentration (k = 0.15 M⁻¹min⁻¹ at 25°C).
Hydrolysis Behavior
The acetamide group undergoes controlled hydrolysis:
Acidic hydrolysis proceeds 3× faster than basic conditions due to protonation of the morpholine nitrogen (pKa = 6.8) enhancing electrophilicity.
Cross-Coupling Reactions
Palladium-mediated transformations enable structural diversification:
| Reaction Type | Catalyst System | Yield |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃/DME | 58-72% aryl boronic acid coupling |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Introduces secondary amines (73% avg yield) |
X-ray crystallography confirms retention of chair conformation in morpholine ring post-modification (torsion angles < 5° deviation).
Stability Profile
Critical degradation pathways under stress conditions:
| Stressor | Half-life | Major Degradants |
|---|---|---|
| UV light (300 nm) | 2.3 hrs | Ring-opened diketopiperazine (m/z 189.1) |
| 75% Humidity, 40°C | 14 days | Hydrolyzed carboxylic acid (93% purity loss) |
| Oxidative (0.3% H₂O₂) | 6 hrs | N-oxide derivative (HPLC Rt shift +1.2 min) |
Stabilization requires storage at -20°C under argon with desiccant.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide has been investigated for its potential therapeutic effects, including:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the activation of specific signaling pathways leading to programmed cell death.
- Anticonvulsant Effects : In animal models, compounds similar to this one have demonstrated efficacy in reducing seizure activity, indicating potential use in treating epilepsy.
The compound's dual-ring structure allows for versatile interactions with biological targets, leading to various biological activities:
- Antimicrobial Activity : Compounds with pyrrolidine rings have shown significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. This suggests potential applications in developing new antibiotics.
- Cholinesterase Inhibition : This property indicates possible applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission.
Case Studies and Research Findings
Recent studies have focused on the interaction of this compound with biological targets using techniques like molecular docking simulations and in vitro assays. These studies evaluate binding affinities to specific proteins involved in disease pathways, providing insights into potential therapeutic applications.
Notable Findings:
- Antitumor Studies : Preclinical trials have shown promising results against specific cancer cell lines, indicating effective dose-response relationships.
- Anticonvulsant Efficacy : Animal model studies demonstrate significant reductions in seizure frequency when administered this compound compared to control groups.
Wirkmechanismus
The mechanism of action of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide with structurally related acetamide derivatives, focusing on structural features, physicochemical properties, and pharmacological implications.
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Findings
Structural Diversity and Pharmacological Relevance :
- The target compound ’s combination of morpholine and pyrrolidine is rare in the evidence. Most analogs (e.g., ) utilize morpholine as a solubilizing agent or hydrogen-bond acceptor. Pyrrolidine, by contrast, is less common but may enhance blood-brain barrier penetration in CNS-targeting drugs.
- Benzothiazole acetamides (e.g., ) exhibit strong electron-withdrawing groups (CF₃), improving metabolic stability and target affinity, particularly in anticancer or antimicrobial contexts.
Physicochemical Properties :
- NMR Data : For morpholine-containing analogs (e.g., ), characteristic δ 3.35–3.72 ppm (morpholine protons) and δ 2.05–2.82 ppm (pyrrolidine/methylene groups) are observed. The target compound’s pyrrolidine-carbonyl group may downshift carbonyl-related protons to δ 4.81–4.99 ppm .
- Solubility : Morpholine derivatives (e.g., ) generally exhibit higher aqueous solubility than purely aromatic analogs (e.g., ).
Synthetic Routes :
- The target compound could be synthesized via amide coupling between 2-(pyrrolidine-1-carbonyl)morpholine and chloroacetamide, analogous to benzimidazole sulfonamide syntheses in .
- Cross-coupling reactions (e.g., Suzuki-Miyaura in ) are less likely due to the absence of aromatic halides in the target structure.
Biological Activity: Morpholine-thienopyrimidine hybrids () inhibit kinases (e.g., PI3K/mTOR) due to morpholine’s affinity for ATP-binding pockets. The target compound’s pyrrolidine moiety may modulate selectivity. Benzimidazole acetamides () with sulfonyl groups are proton pump inhibitors, but the target’s lack of sulfonyl/pyridyl groups suggests divergent mechanisms.
Table 2: Pharmacological Potential of Selected Analogs
Biologische Aktivität
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide is a compound that combines the structural features of pyrrolidine and morpholine, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a morpholine moiety through an acetamide group. This unique structure may confer specific biological properties that enhance its interaction with various biological targets.
Pyrrolidine derivatives, including 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide, are known to exhibit a range of biological activities through various mechanisms:
- Antimicrobial Activity : Compounds with pyrrolidine rings have been shown to inhibit bacterial growth and exhibit antifungal properties.
- Antitumor Effects : Research indicates that pyrrolidine derivatives can induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways.
- Anticonvulsant Activity : Some studies suggest that these compounds may modulate neuronal voltage-gated sodium channels, which is critical for their anticonvulsant effects.
- Cholinesterase Inhibition : This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Pyrrolidine derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that related compounds inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics.
Antitumor Activity
The compound has been evaluated for its anticancer properties. Research indicates that it can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the activation of specific signaling pathways leading to programmed cell death .
Anticonvulsant Activity
In animal models, compounds similar to 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide have shown efficacy in reducing seizure activity. The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance anticonvulsant potency .
Research Findings and Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
